3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline
Overview
Description
Preparation Methods
The synthesis of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline involves several steps. The synthetic route typically includes the reaction of aniline derivatives with isobutyl bromide and 4-(2-methoxyethoxy)benzyl chloride under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved in these interactions are still under investigation, and further research is needed to fully elucidate the mechanisms .
Comparison with Similar Compounds
3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)benzylamine: This compound shares a similar benzylamine structure but lacks the isobutoxy group, resulting in different chemical properties and reactivity.
N-(4-Methoxybenzyl)aniline: This compound has a similar aniline structure but differs in the substituents on the benzyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-16(2)15-24-20-6-4-5-18(13-20)21-14-17-7-9-19(10-8-17)23-12-11-22-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIWRLGIYSKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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